![molecular formula C5H8O2 B3021882 (1S,2S)-2-methylcyclopropane-1-carboxylic acid CAS No. 14590-52-4](/img/structure/B3021882.png)
(1S,2S)-2-methylcyclopropane-1-carboxylic acid
Overview
Description
“(1S,2S)-2-methylcyclopropane-1-carboxylic acid” is a type of organic compound known as a carboxylic acid. Carboxylic acids contain a -COOH group and are often involved in various biological processes .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives can involve various methods, including oxidation of primary alcohols or aldehydes, carbonation of Grignard reagents, and hydrolysis of nitriles, amides, or esters .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a cyclopropane ring, which is a three-membered carbon ring, with a methyl group (-CH3) and a carboxylic acid group (-COOH) attached .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including esterification, amide formation, and reduction . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, and reactivity. These properties can be influenced by the structure of the compound, including the presence of functional groups .Mechanism of Action
The mechanism of action of (1S,2S)-2-methylcyclopropane-1-carboxylic acid is not fully understood. However, it is known that the reaction of this compound with other compounds involves the formation of a cyclic intermediate, which can then be hydrolyzed to produce the desired product. The reaction of this compound with other compounds also involves the formation of a carboxylic acid, which can then be used as a substrate for further reactions.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to have any adverse effects on the human body.
Advantages and Limitations for Lab Experiments
(1S,2S)-2-methylcyclopropane-1-carboxylic acid has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also relatively stable and can be stored for extended periods of time. Furthermore, it is a versatile compound that can be used in a variety of reactions. The main limitation of this compound is that it is not very soluble in water, which can limit its use in some reactions.
Future Directions
The future of (1S,2S)-2-methylcyclopropane-1-carboxylic acid is promising. It is a versatile compound that can be used in the synthesis of a wide range of compounds and materials. In addition, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. Furthermore, it can be used in the synthesis of polymers, catalysts, and other materials. Finally, it can be used in the synthesis of optoelectronics, sensors, and other materials.
Scientific Research Applications
(1S,2S)-2-methylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research. It is widely used as a substrate for the synthesis of various compounds and materials. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, this compound is used in the synthesis of polymers, catalysts, and other materials. It is also used in the synthesis of optoelectronics, sensors, and other materials.
Safety and Hazards
properties
IUPAC Name |
(1S,2S)-2-methylcyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEGPMGNMOIHDL-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14590-52-4 | |
Record name | (1S,2S)-2-methylcyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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